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Compound of Interest

Compound Name:
Dimethyl (3,3-difluoro-2-

oxoheptyl)phosphonate

Cat. No.: B120131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Nomenclature and Synonyms
The chemical compound identified by the CAS Registry Number 50889-46-8 is most formally

known as Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate.[1][2][3][4] This nomenclature

precisely describes its chemical structure, indicating a heptyl chain with a phosphonate group,

two fluorine atoms, and a ketone functional group.

Due to the complexity of chemical naming conventions and for ease of reference in literature

and databases, this compound is also known by a variety of synonyms. Understanding these is

crucial for comprehensive literature searches and material sourcing.

Table 1: Nomenclature and Synonyms for CAS 50889-46-8
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Type Name

Primary IUPAC Name
1-dimethoxyphosphoryl-3,3-difluoroheptan-2-

one[5][6]

Common Name
Dimethyl (3,3-difluoro-2-

oxoheptyl)phosphonate[1][2][3][7]

Synonym
(3,3-Difluoro-2-oxoheptyl)-phosphonic Acid

Dimethyl Ester[1][3][8]

Synonym
Dimethyl (2-oxo-3,3-

difluoroheptyl)phosphonate[5][7]

Synonym
Phosphonic acid, (3,3-difluoro-2-oxoheptyl)-,

dimethyl ester[5]

Other Identifiers UNII: XJ9VWU5KVU, DTXSID30455903[5]

Physicochemical Properties and Structural
Information
A summary of the key physicochemical properties of Dimethyl (3,3-difluoro-2-
oxoheptyl)phosphonate is provided below. These data are essential for its handling,

characterization, and application in synthetic chemistry.

Table 2: Physicochemical Data for CAS 50889-46-8
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Property Value

Molecular Formula C9H17F2O4P[1][2]

Molecular Weight 258.20 g/mol [1][6]

Appearance Colorless to light yellow liquid

Boiling Point 110 °C at 0.4 mmHg[9]

Refractive Index 1.42[9]

SMILES CCCCC(C(=O)CP(=O)(OC)OC)(F)F[5]

InChIKey CISDEVRDMKWPCP-UHFFFAOYSA-N[5]

Role in Synthetic Chemistry: A Key Horner-
Wadsworth-Emmons Reagent
Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is a crucial intermediate in organic

synthesis, primarily utilized as a phosphonate-stabilized carbanion in the Horner-Wadsworth-

Emmons (HWE) reaction.[7][10] This reaction is a widely used method for the stereoselective

synthesis of alkenes from aldehydes or ketones.[10] The presence of the difluoro group

adjacent to the ketone enhances the acidity of the alpha-proton, facilitating the formation of the

carbanion needed for the reaction.

The primary and most well-documented application of this compound is in the synthesis of

Lubiprostone.[5][7][11] Lubiprostone is a prostaglandin E1 derivative used in the treatment of

chronic idiopathic constipation.[11] In the synthesis of Lubiprostone, Dimethyl (3,3-difluoro-2-
oxoheptyl)phosphonate serves as a key building block for the introduction of a portion of the

molecule's carbon skeleton.

Below is a generalized workflow illustrating the role of a Horner-Wadsworth-Emmons reagent in

a synthetic pathway.
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Caption: Generalized Horner-Wadsworth-Emmons Reaction Workflow.

Experimental Protocol: General Horner-Wadsworth-
Emmons Reaction
While a specific, detailed protocol for the synthesis of Dimethyl (3,3-difluoro-2-
oxoheptyl)phosphonate is not readily available in the public domain, a general procedure for

its use in a Horner-Wadsworth-Emmons reaction can be outlined based on established

methodologies.[7][12]

Materials:

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (the HWE reagent)

An appropriate aldehyde or ketone substrate

A strong base (e.g., sodium hydride (NaH), potassium hexamethyldisilazide (KHMDS))

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

The phosphonate reagent is dissolved in the anhydrous solvent under an inert atmosphere.

The solution is cooled to a low temperature (typically between -78 °C and 0 °C).
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The base is added portion-wise to the cooled solution to generate the phosphonate

carbanion. The formation of the anion is often indicated by a color change.

The aldehyde or ketone, dissolved in the anhydrous solvent, is then added dropwise to the

carbanion solution.

The reaction is stirred at low temperature and then allowed to warm to room temperature

over a period of several hours.

Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous

ammonium chloride).

The product is extracted with an organic solvent, and the aqueous layer containing the

water-soluble phosphate byproduct is discarded.[12]

The organic layer is dried, concentrated, and the resulting crude product is purified, typically

by column chromatography.

Potential Applications in Drug Development
The unique structural features of Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate—namely

the phosphonate group and the gem-difluoro moiety—make it and its derivatives interesting

candidates for broader applications in drug discovery.

The Role of the Phosphonate Group
Phosphonates are well-established mimics of phosphates in medicinal chemistry.[13] They can

act as bioisosteres of carboxylates or as transition-state analogs for enzymes that process

phosphate-containing substrates.[13] This has led to the development of numerous

phosphonate-containing drugs, particularly in the fields of antiviral and anticancer therapy.[11]

[13]

The Significance of the Difluoro Group
The incorporation of fluorine into drug candidates is a common strategy to enhance their

pharmacological properties. The gem-difluoro group, in particular, can:
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Increase metabolic stability: The strong carbon-fluorine bond is resistant to enzymatic

cleavage, prolonging the drug's half-life.[1]

Improve bioavailability and lipophilicity: Fluorine substitution can modulate the electronic

properties and membrane permeability of a molecule.[1][11]

Enhance binding affinity: The electronegativity of fluorine can lead to more favorable

interactions with biological targets.[1]

While specific studies on the antiviral or anticancer activities of Dimethyl (3,3-difluoro-2-
oxoheptyl)phosphonate itself are not prominent in the literature, its chemical motifs are

present in compounds explored for these therapeutic areas.[11] For instance, acyclic

nucleoside phosphonates are a known class of antiviral agents.[14]

Signaling Pathways: An Indirect Connection
As a synthetic intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate is not

expected to have direct, potent interactions with specific biological signaling pathways. Its

significance lies in its role in the synthesis of pharmacologically active molecules. For example,

its end-product, Lubiprostone, acts as a chloride channel activator, thereby influencing ion and

fluid transport in the intestine.

The broader class of difluorinated phosphonate analogs has been developed to study kinase-

dependent signal transduction pathways.[2] These stable mimics of phosphoserine can be

incorporated into peptides to investigate the roles of phosphorylation in cellular signaling

cascades, such as those involving the tumor suppressor protein p53.[2]

The diagram below illustrates the general principle of how a phosphonate-containing drug,

synthesized using intermediates like CAS 50889-46-8, might interact with a biological pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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